Product packaging for DDP-225 free base anhydrous(Cat. No.:CAS No. 135991-48-9)

DDP-225 free base anhydrous

Cat. No.: B1676268
CAS No.: 135991-48-9
M. Wt: 328.4 g/mol
InChI Key: FVIVKIGLBDRWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDP-225 free base anhydrous is a small molecule investigational compound with a molecular formula of C17H17FN4S and a molecular weight of 328.41 g/mol . It is characterized by a dual mechanism of action, functioning as both a noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist . This unique combination targets two key neurotransmitter systems involved in the control of the gastrointestinal system, making DDP-225 a compound of significant interest for research in functional gastrointestinal diseases . Its profile has led to its investigation for potential applications in conditions such as irritable bowel syndrome (IBS-d) and diarrhea, as well as in areas of neurology including Alzheimer's disease and depression . The free base anhydrous form, with a CAS number of 99487-25-9, offers researchers the fundamental structure of the active compound for in vitro and pharmacological studies . This product is intended for non-human research use only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17FN4S B1676268 DDP-225 free base anhydrous CAS No. 135991-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVKIGLBDRWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159615
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99487-25-9, 135991-48-9
Record name DDP-225 free base anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDP-225 FREE BASE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies of Ddp 225 Free Base Anhydrous

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of DDP-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine) suggests a convergent synthetic strategy. The core of the molecule is the thieno[2,3-d]pyrimidine (B153573) bicyclic system. This can be disconnected to reveal key precursors. One common approach for the synthesis of such systems involves the construction of the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted thiophene (B33073) ring. researchgate.net

Following this logic, a primary disconnection can be made at the C-N bonds of the pyrimidine ring, leading to a substituted 2-aminothiophene derivative and a precursor for the pyrimidine ring. A plausible retrosynthesis is outlined below:

Target Molecule: DDP-225 free base anhydrous.

Key Disconnections: The bonds between the pyrimidine ring and the piperazine (B1678402) and fluorophenyl groups, and the bonds forming the pyrimidine ring itself.

Primary Precursors:

A 2-amino-3-cyano (or 3-carboxamido) -5-methylthiophene derivative. This forms the "thiophene" part of the final molecule.

A precursor containing the 2-fluorophenyl group, such as 2-fluorobenzonitrile (B118710) or a derivative, which will form part of the pyrimidine ring.

Piperazine, which is introduced as a nucleophile.

An alternative strategy involves starting with a substituted pyrimidine and constructing the thiophene ring onto it. researchgate.net However, the former approach is more commonly documented for thieno[2,3-d]pyrimidine synthesis. researchgate.netscielo.br The key synthons, or their synthetic equivalents, are therefore a substituted aminothiophene and a molecule to provide the remaining atoms of the pyrimidine ring, followed by functionalization at the 2 and 4 positions.

Multi-Step Synthetic Pathways and Reaction Optimization

The synthesis of DDP-225 can be achieved through a multi-step pathway, typically starting from the construction of the thieno[2,3-d]pyrimidine core. The general synthetic routes for this class of compounds often involve the Gewald reaction to form the initial substituted thiophene ring. rsc.orgnih.gov

A representative synthetic sequence would be:

Formation of the Thiophene Ring: The Gewald reaction, involving the condensation of a ketone (in this case, acetone (B3395972) to provide the 6-methyl group), an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine), can yield a 2-amino-3-cyano-5-methylthiophene derivative. nih.gov

Construction of the Pyrimidine Ring: The resulting 2-aminothiophene can then be cyclized to form the thieno[2,3-d]pyrimidin-4-one by reacting with a suitable reagent like formamide (B127407) or urea. tandfonline.comekb.eg

Chlorination: The 4-oxo group of the thieno[2,3-d]pyrimidin-4-one is a versatile handle for further modification. It can be converted to a 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov

Introduction of the 2-Fluorophenyl Group: The 4-chloro substituent can be displaced by a 2-fluorophenyl group via a nucleophilic aromatic substitution reaction, or more commonly, the 2-fluorophenyl group is introduced earlier in the synthesis of the pyrimidine ring.

Introduction of the Piperazine Moiety: The final step would involve the nucleophilic substitution of a leaving group at the 2-position of the thieno[2,3-d]pyrimidine core with piperazine. nih.gov

Reaction optimization would focus on maximizing the yield and purity at each step. This includes the choice of solvents, catalysts, reaction times, and temperatures. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the synthesis of thieno[2,3-d]pyrimidine derivatives. scielo.br

Yield and Purity Enhancement Techniques in Large-Scale Synthesis

For the large-scale synthesis of DDP-225, several techniques can be employed to enhance yield and purity:

Process Optimization: A thorough investigation of reaction parameters such as temperature, pressure, stoichiometry of reactants, and catalyst loading is crucial. Design of Experiments (DoE) can be a valuable tool in this optimization process.

Crystallization: The use of appropriate solvent systems for the crystallization of the final product and key intermediates is essential for achieving high purity. This can effectively remove impurities and unreacted starting materials.

Chromatography: While often less desirable on a very large scale due to cost and solvent usage, chromatographic purification may be necessary to achieve the stringent purity requirements for pharmaceutical applications.

Development of Analogs and Structural Modifications for Structure-Activity Relationship (SAR) Studies

The thieno[2,3-d]pyrimidine scaffold of DDP-225 offers multiple points for structural modification to explore structure-activity relationships (SAR). The goal of such studies is to identify which parts of the molecule are essential for its biological activity and to potentially develop analogs with improved potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

Key positions for modification include:

The 2-position (Piperazine Moiety): The piperazine ring can be replaced with other cyclic amines (e.g., piperidine, morpholine) or acyclic amines. Substituents can also be introduced on the piperazine ring itself to probe the steric and electronic requirements of the binding pocket.

The 4-position (2-Fluorophenyl Group): The 2-fluorophenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. The position and nature of the substituent on the phenyl ring can be varied to investigate the impact on activity. nih.gov

The 6-position (Methyl Group): The methyl group can be replaced with other alkyl groups of varying size, or with other functional groups, to explore the effect on potency and selectivity.

A systematic exploration of these modifications allows for the construction of a detailed SAR profile, guiding the design of more potent and selective compounds.

Isotopic Labeling Strategies for Mechanistic and Disposition Studies

Isotopic labeling is a powerful technique used to trace the fate of a drug molecule in biological systems (absorption, distribution, metabolism, and excretion - ADME studies) and to elucidate reaction mechanisms. musechem.com For DDP-225, several isotopic labeling strategies can be envisioned:

Stable Isotope Labeling (²H, ¹³C, ¹⁵N):

Deuterium (B1214612) (²H) Labeling: Introduction of deuterium at specific positions can be used to slow down metabolism if that position is a site of metabolic attack (the kinetic isotope effect). This can lead to improved pharmacokinetic properties.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These isotopes can be incorporated into the DDP-225 scaffold to aid in the identification of metabolites by mass spectrometry. For example, the piperazine moiety is a common site for metabolism, and labeling it with ¹³C or ¹⁵N would create a distinct isotopic signature in its metabolites. researchgate.net

Radioisotope Labeling (³H, ¹⁴C, ¹⁸F):

Tritium (³H) and Carbon-14 (¹⁴C) Labeling: These are commonly used in drug metabolism studies to quantify the total drug-related material in tissues and excreta. The synthesis would involve using a labeled precursor, for example, ¹⁴C-labeled piperazine.

Fluorine-18 (¹⁸F) Labeling: The presence of a fluorine atom in DDP-225 makes it a candidate for labeling with the positron-emitting isotope ¹⁸F. This would allow for the use of DDP-225 as a tracer in Positron Emission Tomography (PET) imaging studies to visualize its distribution in the body in real-time. The synthesis of a radiolabeled analog, [¹⁸F]MC225, has been reported for imaging P-glycoprotein function. mdpi.comresearchgate.net

The choice of isotope and labeling position depends on the specific scientific question being addressed, whether it is to understand metabolic pathways, quantify drug exposure, or visualize its in vivo distribution.

Molecular and Cellular Mechanisms of Action of Ddp 225 Free Base Anhydrous

Noradrenaline Reuptake Inhibition (NRI) Modality

DDP-225, also known by its synonym MCI-225, functions as a selective inhibitor of the noradrenaline transporter (NET). nih.gov This transporter is a critical component in the regulation of noradrenergic signaling, responsible for the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, DDP-225 effectively increases the concentration and duration of noradrenaline in the synapse, thereby enhancing noradrenergic neurotransmission.

Molecular Interactions with the Noradrenaline Transporter (NET)

The precise molecular interactions between DDP-225 and the noradrenaline transporter (NET) have been a subject of scientific investigation. While detailed crystallographic data of DDP-225 bound to NET is not publicly available, its mechanism of action is understood to involve competitive binding to the transporter. This binding occludes the site for noradrenaline, thereby preventing its reuptake. The selectivity of DDP-225 for NET over other monoamine transporters, such as those for serotonin (B10506) and dopamine (B1211576), is a key feature of its pharmacological profile, suggesting a specific fit and interaction with the binding pocket of the noradrenaline transporter.

Kinetic and Equilibrium Binding Studies at NET

Serotonin 5-HT3 Receptor Antagonism

In addition to its effects on noradrenaline reuptake, DDP-225 also exhibits antagonist activity at the serotonin 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid depolarization of the neuron. By blocking this receptor, DDP-225 can modulate serotonergic signaling, which is implicated in a variety of physiological processes.

Ligand-Receptor Binding Profiles at 5-HT3 Receptors

The antagonist properties of DDP-225 at the 5-HT3 receptor are defined by its binding affinity. Although specific binding profile data, including Kᵢ or IC₅₀ values, for DDP-225 free base anhydrous at the 5-HT3 receptor are not extensively detailed in publicly accessible literature, its classification as a 5-HT3 receptor antagonist indicates a significant affinity for this receptor subtype. This interaction is competitive, meaning DDP-225 vies with serotonin for the same binding sites on the receptor.

Analysis of Downstream Signaling Pathway Modulation

As a ligand-gated ion channel, the activation of the 5-HT3 receptor directly leads to the influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in neuronal depolarization. As an antagonist, DDP-225 prevents this channel opening in response to serotonin binding. Consequently, it inhibits the downstream signaling cascade initiated by this ion flux. This includes the prevention of the generation of excitatory postsynaptic potentials and the subsequent propagation of neuronal signals. The modulation of these pathways is central to the pharmacological effects attributed to 5-HT3 receptor antagonism.

Exploration of Polypharmacology and Potential Off-Target Interactions

The dual mechanism of action of DDP-225, targeting both the noradrenaline transporter and the 5-HT3 receptor, is an example of polypharmacology. This refers to the ability of a single compound to interact with multiple molecular targets. Such a profile can offer therapeutic advantages by addressing different aspects of a pathological condition simultaneously.

A comprehensive understanding of a compound's polypharmacology also necessitates an investigation into its potential off-target interactions. While DDP-225 is described as a selective noradrenaline reuptake inhibitor, a complete screening against a broad panel of receptors, transporters, and enzymes would be required to definitively characterize its off-target binding profile. At present, detailed public information regarding the broader off-target interactions of this compound is limited, and further research is needed to fully delineate its selectivity and potential for interactions with other cellular components.

Comparative Analysis with Established Noradrenaline Reuptake Inhibitors and 5-HT3 Antagonists

The unique pharmacological profile of this compound, possessing both noradrenaline reuptake inhibition and 5-HT3 receptor antagonism, positions it as a compound of significant interest. drugbank.com A comparative analysis with established drugs in these two classes highlights its distinct potential.

Comparison with Noradrenaline Reuptake Inhibitors (NRIs)

DDP-225 is identified as a selective noradrenaline reuptake inhibitor. medkoo.com This mechanism involves blocking the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of noradrenaline in the synaptic cleft. nih.gov To contextualize the potential potency of DDP-225, it is useful to compare it with established NRIs for which binding affinity data (Ki values) are available. A lower Ki value indicates a higher binding affinity.

Interactive Data Table: Binding Affinities of Noradrenaline Reuptake Inhibitors

CompoundTargetKi (nM)
Reboxetine Norepinephrine Transporter (NET)1.1
Atomoxetine Norepinephrine Transporter (NET)5
Desipramine Norepinephrine Transporter (NET)0.8
Nortriptyline Norepinephrine Transporter (NET)4.3
This compound Norepinephrine Transporter (NET)Data not available

Note: The Ki values are approximate and can vary based on experimental conditions. The data for established NRIs is provided for comparative purposes.

Comparison with 5-HT3 Receptor Antagonists

In addition to its NRI activity, DDP-225 acts as a 5-HT3 receptor antagonist. drugbank.com The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is a well-established mechanism for preventing nausea and vomiting, as well as modulating visceral pain and gut motility. A comparison with the binding affinities of established 5-HT3 antagonists provides a framework for understanding the potential efficacy of DDP-225 in this regard.

Interactive Data Table: Binding Affinities of 5-HT3 Receptor Antagonists

CompoundTargetKi (nM)
Ondansetron 5-HT3 Receptor1.9
Granisetron 5-HT3 Receptor0.07
Palonosetron 5-HT3 Receptor0.04
Alosetron 5-HT3 Receptor0.4
This compound 5-HT3 ReceptorData not available

Note: The Ki values are approximate and can vary based on experimental conditions. The data for established 5-HT3 antagonists is provided for comparative purposes.

The potency of 5-HT3 receptor antagonists can vary significantly, as indicated by the range of Ki values for established drugs. While the precise binding affinity of DDP-225 for the 5-HT3 receptor has not been publicly disclosed, its identification as an antagonist at this receptor suggests it shares a mechanistic pathway with these widely used therapeutic agents. medchemexpress.com

In Vitro Pharmacological Characterization of Ddp 225 Free Base Anhydrous

Cell-Based Assays for Receptor Activity and Functional Responses

The primary molecular targets of DDP-225 are the norepinephrine (B1679862) transporter (NET) and the 5-HT3 receptor. Cell-based assays are crucial for quantifying the affinity and functional activity of the compound at these targets.

Norepinephrine Transporter (NET) Activity:

Serotonin (B10506) 5-HT3 Receptor Antagonism:

In addition to its effects on norepinephrine, DDP-225 acts as an antagonist at the 5-HT3 receptor. researchgate.net The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism by DDP-225 can modulate various physiological processes, including emesis and gut motility. Quantitative data from radioligand binding assays or functional assays measuring the inhibition of serotonin-induced ion flux in cells expressing the 5-HT3 receptor would provide a precise measure of its antagonist potency. However, specific Ki or pA2 values for DDP-225 at the 5-HT3 receptor are not detailed in the currently available literature.

Enzyme Inhibition Profiling and Selectivity Studies

To understand the specificity of DDP-225, its activity is assessed against a panel of other receptors, transporters, and enzymes. This selectivity profiling is critical to predict potential off-target effects.

Selectivity against other Monoamine Transporters:

The selectivity of DDP-225 for the norepinephrine transporter over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT), is a key feature of its pharmacological profile. While direct comparative IC50 or Ki values for DDP-225 at these transporters are not specified in the reviewed literature, its designation as a "selective" noradrenaline reuptake inhibitor implies significantly lower potency for DAT and SERT. researchgate.net

Broader Enzyme Inhibition Profile:

A comprehensive understanding of a compound's safety and mechanism of action requires screening against a wide range of enzymes and receptors. Information regarding the broader enzymatic inhibition profile of DDP-225, including its effects on cytochrome P450 enzymes or other kinases, is not currently available in the public scientific literature.

Modulation of Neurotransmitter Systems in Synaptosomal Preparations

Synaptosomes, which are isolated nerve terminals, provide a valuable in vitro model for studying the effects of compounds on neurotransmitter uptake and release.

A study investigating the effects of MCI-225 on monoamine metabolism in rat brain preparations provides insight into its activity in synaptosomal-like environments. The research demonstrated that MCI-225 significantly inhibits the turnover of noradrenaline in the hippocampus and hypothalamus. Furthermore, in a microdialysis study, which measures neurotransmitter levels in the extracellular space of the brain, MCI-225 was found to markedly increase the output of noradrenaline in the hypothalamus. These findings support the in vitro evidence of its action as a norepinephrine reuptake inhibitor. The same study also noted an increase in the turnover of serotonin, suggesting a more complex interaction with the serotonergic system beyond direct 5-HT3 receptor antagonism. nih.gov

Effects on Cellular Viability and Proliferation in Disease-Relevant Cell Lines

The cytotoxic potential of a compound is an important aspect of its pharmacological characterization. While specific studies on the effects of DDP-225 on the viability of disease-relevant cell lines are not available, research on the broader class of thienopyrimidine derivatives provides some context.

Several studies have investigated the cytotoxic effects of various thienopyrimidine derivatives against a range of cancer cell lines. For instance, certain novel thienopyrimidine derivatives have demonstrated moderate cytotoxicity against liver cancer (HepG-2), lung cancer (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines. One promising compound from a synthesized series exhibited IC50 values in the range of 9.80 to 14.69 µM against these cell lines. genedata.com It is important to note that these findings are for different thienopyrimidine analogs and not DDP-225 itself, and therefore, the cytotoxic profile of DDP-225 remains to be specifically determined.

High-Throughput Screening and Lead Optimization Methodologies

The discovery and development of novel therapeutic agents like DDP-225 often involve high-throughput screening (HTS) of large compound libraries to identify initial "hits," followed by a process of lead optimization to improve their pharmacological properties.

High-Throughput Screening (HTS):

For targets like the norepinephrine transporter, HTS assays are employed to rapidly screen for inhibitors. These can include radioligand binding assays or functional assays that measure the uptake of fluorescent substrates. Current time information in Platte County, US. The goal of HTS is to identify compounds that interact with the target of interest from a large and diverse chemical library.

Lead Optimization:

Once initial hits are identified, the process of lead optimization involves the synthesis and evaluation of a series of structural analogs to improve potency, selectivity, and pharmacokinetic properties. For a compound like DDP-225, which belongs to the thienopyrimidine class, medicinal chemists would systematically modify the thienopyrimidine scaffold to understand the structure-activity relationships (SAR). This iterative process aims to enhance the desired activities (norepinephrine reuptake inhibition and 5-HT3 receptor antagonism) while minimizing off-target effects. The optimization of thienopyrimidine derivatives has been a subject of research for various therapeutic targets, indicating the versatility of this chemical scaffold in drug discovery. semanticscholar.orgnih.gov

Preclinical Efficacy Studies of Ddp 225 Free Base Anhydrous

Animal Models of Gastrointestinal Disorders, including Irritable Bowel Syndrome with Diarrhea (IBS-d)

While DDP-225 has progressed to Phase II clinical trials for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-d), specific preclinical data from animal models for IBS-d and other gastrointestinal disorders remains limited in publicly accessible literature. nih.govpappas-capital.comclinconnect.ioclinicaltrials.gov The progression to clinical trials suggests that promising efficacy was likely observed in preclinical models that mimic the symptoms of IBS-d, such as visceral hypersensitivity and altered bowel motility. nih.gov

Animal models commonly used to study IBS-d include those that induce visceral hypersensitivity through methods like neonatal maternal separation or adult psychological stress, such as water avoidance stress. nih.gov These models are designed to replicate the abdominal pain and discomfort characteristic of the human condition. Efficacy in these models is typically assessed by measuring the animal's response to colorectal distension, a method used to quantify visceral pain perception.

Animal Models of Neurological and Psychiatric Disorders

Preclinical research has also explored the utility of DDP-225 in models of neurological and psychiatric conditions, leveraging its dual mechanism of action.

Efficacy in Depression Models

Studies in rodent models have indicated that DDP-225 possesses antidepressant-like properties. While specific data from these studies are not extensively detailed in the available resources, the established mechanism of noradrenaline reuptake inhibition is a well-known therapeutic strategy for depression. Animal models frequently used to screen for antidepressant efficacy include the forced swim test and the tail suspension test, where a reduction in immobility time is considered an indicator of antidepressant activity. nih.govherbmedpharmacol.comresearchgate.netmdpi.commdpi.com

Assessment in Alzheimer's Disease Models

The investigation of a radiolabeled form of the compound, [18F]MC225, in Phase II human trials for Alzheimer's disease suggests that preclinical assessments in relevant animal models have been conducted. Transgenic mouse models that overexpress proteins associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin (PS), are standard tools in this area of research. nih.govembopress.orgfrontiersin.orginotiv.comnih.gov These models develop key pathological features of the disease, including amyloid plaques. Efficacy in these models is often evaluated through behavioral tests that assess cognitive functions like learning and memory, such as the Morris water maze.

Investigation in Attentional Deficit Models

Efficacy Assessment in Diarrhea Models

Given its investigation for IBS-d, it is inferred that DDP-225 has been evaluated in animal models of diarrhea. These models typically involve the induction of diarrhea through the administration of agents like castor oil or senna. The efficacy of a test compound is then determined by its ability to reduce the frequency and severity of diarrheal episodes.

Establishment of Dose-Response Relationships and Efficacy Endpoints in Preclinical Systems

The establishment of a clear dose-response relationship is a critical component of preclinical evaluation, informing the selection of doses for clinical trials. nih.govoup.comtaylorandfrancis.comnih.gov This involves administering a range of doses of the compound to animal models and measuring the corresponding therapeutic effect. Efficacy endpoints in preclinical studies are specific, measurable outcomes that indicate the effectiveness of the treatment. For example, in a depression model, the endpoint might be a significant reduction in immobility time in the forced swim test. In an IBS-d model, it could be a decrease in the visceral motor response to colorectal distension. While the progression of DDP-225 to clinical trials implies the successful establishment of such relationships and endpoints, specific preclinical data detailing these findings are not available in the public domain.

Interactive Data Table: Summary of Preclinical Investigations of DDP-225

Disorder Area Specific Condition Common Animal Models Typical Efficacy Endpoints Reported DDP-225 Preclinical Findings
Gastrointestinal Irritable Bowel Syndrome with Diarrhea (IBS-d)Water Avoidance Stress, Neonatal Maternal SeparationReduction in Visceral Hypersensitivity, Normalization of Bowel MotilityInferred efficacy due to progression to Phase II clinical trials.
Neurological/Psychiatric DepressionForced Swim Test, Tail Suspension TestDecreased Immobility TimeReported antidepressant-like properties in rodents.
Neurological/Psychiatric Alzheimer's DiseaseTransgenic Mice (e.g., APP/PS1)Improvement in Cognitive Performance (e.g., Morris water maze)Inferred evaluation due to [18F]MC225 Phase II clinical trials.
Neurological/Psychiatric Attentional DeficitGenetically Modified or Neurochemically Altered RodentsReduction in Hyperactivity and Impulsivity, Improved AttentionData not available.
Gastrointestinal DiarrheaCastor Oil-Induced Diarrhea, Senna-Induced DiarrheaDecreased Frequency and Severity of DiarrheaInferred evaluation as part of IBS-d investigation.

Pharmacokinetic and Pharmacodynamic Profiling of Ddp 225 Free Base Anhydrous

In Vivo Distribution Studies: Tissue Penetration and Volume of Distribution

Detailed in vivo distribution studies, including tissue penetration and the volume of distribution for DDP-225, are not available in the public record.

Following absorption, a drug distributes from the systemic circulation to various tissues and organs throughout the body. In vivo distribution studies are conducted, often using radiolabeled compounds in animal models, to understand the extent and rate of tissue penetration. These studies provide insights into which tissues the drug accumulates in, which is crucial for understanding both its therapeutic effects and potential toxicity.

The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. turkupetcentre.netnih.gov A large Vd suggests that the drug is extensively distributed into tissues, whereas a small Vd indicates that it is largely confined to the plasma. nih.gov This parameter is important for determining appropriate dosing regimens. nih.govderangedphysiology.com

Metabolic Pathways and Metabolite Identification

While DDP-225 is known to be a substrate for metabolic processes, specific details of its metabolic pathways and the identity of its metabolites are not publicly documented.

Characterization of Enzymatic Biotransformation Processes

The biotransformation of a drug, or its metabolism, involves enzymatic conversion into other chemical species called metabolites. This process typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. Characterizing these enzymatic processes is essential for understanding the drug's duration of action and potential for drug-drug interactions.

Excretion Mechanisms and Primary Routes of Elimination

Specific information on the excretion mechanisms and primary routes of elimination for DDP-225 and its metabolites is not available in the public domain.

The final stage of a drug's journey through the body is its elimination, primarily through excretion. The kidneys are the main organ of excretion, eliminating drugs and their metabolites in the urine. nih.govmhmedical.com Other routes of elimination include the feces (via biliary excretion), sweat, saliva, and expired air. nih.gov Understanding the primary routes of elimination is crucial for dose adjustments in patients with impaired renal or hepatic function.

Identification and Validation of Pharmacodynamic Markers and Biomarkers for Target Engagement

While the molecular targets of DDP-225 are known to be the noradrenaline transporter and the 5-HT3 receptor, specific pharmacodynamic markers and biomarkers for target engagement have not been publicly disclosed. drugbank.comnih.gov

Pharmacodynamic (PD) markers are used to measure the physiological or biochemical effects of a drug on the body. veedalifesciences.com They provide evidence that the drug is interacting with its intended target and producing a biological response. sapient.bio Biomarkers for target engagement specifically confirm that the drug is binding to its molecular target in vivo. sapient.bionih.gov The identification and validation of such markers are critical in early-phase clinical trials to establish proof-of-concept and to guide dose selection. nih.gov For DDP-225, potential PD markers could include changes in neurotransmitter levels or alterations in physiological processes regulated by noradrenaline and serotonin (B10506).

Advanced Analytical Method Development and Validation for Ddp 225 Free Base Anhydrous Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating DDP-225 from impurities and quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of DDP-225. Method development focuses on achieving optimal separation of the active pharmaceutical ingredient from any potential impurities, degradants, or related compounds. A typical HPLC method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

For analogous compounds, reversed-phase HPLC is often the method of choice. A C18 column is commonly used to provide the necessary hydrophobicity for retaining the molecule, while a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer allows for the controlled elution of the compound. The selection of the detector, often a UV detector set at a specific wavelength, is critical for sensitive and accurate quantification. While specific parameters for DDP-225 are proprietary, a general approach to HPLC method development is outlined in the interactive table below.

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Typical Condition Purpose
Column C18, 5 µm, 4.6 x 150 mm Stationary phase for separation based on polarity.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water Eluent to carry the sample through the column.
Gradient Time-based variation in mobile phase composition To ensure separation of compounds with different polarities.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Column Temp. 30 °C Maintains consistent retention times.
Detection UV at 254 nm To detect and quantify the compound as it elutes.

| Injection Vol. | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Understanding the metabolic profile of DDP-225 is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in biological samples. This method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high sensitivity and specificity. Analysis of metabolites by GC-MS often requires derivatization to increase the volatility and thermal stability of the compounds, making them suitable for GC analysis.

Spectroscopic Methods for Structural Elucidation and Quantitative Characterization

Spectroscopic techniques provide detailed information about the molecular structure and composition of DDP-225, serving as essential tools for its definitive identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For DDP-225, both ¹H NMR and ¹³C NMR would be utilized to confirm the molecular structure. The chemical shifts, signal integrations, and coupling patterns in the NMR spectra provide a complete picture of the atomic connectivity within the molecule, confirming the identity of the thienopyrimidine core and its substituents. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. These methods measure the vibrations of bonds within the DDP-225 molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. This allows for the confirmation of the presence of specific functional groups and provides a unique spectral signature for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the precise molecular weight of DDP-225 and to study its fragmentation patterns. researchgate.netgoogle.com High-resolution mass spectrometry can provide the elemental composition of the molecule, further confirming its identity. The fragmentation pattern, obtained by techniques such as tandem mass spectrometry (MS/MS), offers valuable structural information that complements data from NMR and other spectroscopic methods. google.com For compounds like DDP-225, mass spectrometry is also a key component of bioanalytical methods, often coupled with liquid chromatography (LC-MS/MS) for sensitive quantification in biological fluids. researchgate.net

Interactive Data Table: Spectroscopic Data Summary

Technique Information Obtained Application in DDP-225 Research
NMR Atomic connectivity, molecular structure Definitive structural confirmation.
IR/Raman Functional groups, vibrational modes Confirms presence of key chemical bonds and provides a unique fingerprint.

| Mass Spec. | Molecular weight, elemental composition, fragmentation | Verifies molecular formula and aids in structural elucidation. |

X-ray Diffraction (XRD) for Crystalline Form Analysis and Polymorphism Studies

X-ray Diffraction (XRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials. For DDP-225 free base anhydrous, XRD is instrumental in identifying its crystalline form, determining the degree of crystallinity, and investigating the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a drug substance can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact its bioavailability and therapeutic performance.

The analysis of this compound by powder X-ray diffraction (PXRD) would involve irradiating a powdered sample with monochromatic X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice.

Hypothetical XRD Data for this compound (Form I)

While specific experimental data for this compound is not publicly available, a hypothetical PXRD pattern for a crystalline form (designated as Form I) can be represented. The following table illustrates the type of data that would be generated in such an analysis.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.485
12.37.2100
15.85.660
19.14.675
21.74.190
24.53.650
28.23.245

This is a hypothetical data table for illustrative purposes.

Polymorphism screening studies for DDP-225 would involve recrystallization from various solvents under different conditions to induce the formation of different crystalline forms. Each new form would be characterized by its unique PXRD pattern. The identification and control of the desired polymorph are critical throughout the drug development process to ensure consistent product quality.

Thermal Analysis Techniques (TGA, DSC) for Material Characterization and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable information regarding the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For this compound, TGA is used to determine its thermal stability and decomposition temperature. A typical TGA experiment would involve heating a small sample of the compound in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss over time.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is employed to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. Each crystalline form of DDP-225 would exhibit a unique melting point and enthalpy of fusion.

Hypothetical Thermal Analysis Data for this compound

The following table presents hypothetical TGA and DSC data for this compound, illustrating the key thermal events.

Analytical TechniqueParameterObserved ValueInterpretation
TGAOnset of Decomposition~250 °CIndicates the temperature at which significant thermal degradation begins.
DSCMelting Point (Tm)~180 °CThe characteristic melting temperature of the crystalline form.
DSCEnthalpy of Fusion (ΔHf)~85 J/gThe energy required to melt the crystalline solid.
DSCGlass Transition (Tg)Not ObservedAbsence suggests a highly crystalline material rather than amorphous content.

This is a hypothetical data table for illustrative purposes.

These thermal analysis techniques are critical for establishing the stability profile of this compound and for identifying any potential solid-state transformations that may occur during manufacturing or storage.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, as even small amounts of impurities can affect the safety and efficacy of a drug. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the identification and quantification of impurities.

For the analysis of this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice. HPLC separates the drug substance from its impurities based on their differential partitioning between a stationary and a mobile phase. The eluting components are then introduced into the mass spectrometer, which provides information about their molecular weight and structure.

Forced degradation studies are typically performed to identify potential degradation products that might form under various stress conditions (e.g., acid, base, oxidation, heat, light). These studies are essential for developing stability-indicating analytical methods.

Hypothetical Impurities of DDP-225 Detected by LC-MS

The table below lists hypothetical process-related impurities and degradation products that could be identified in a sample of this compound using LC-MS.

Impurity IDRetention Time (min)[M+H]+Potential Source
IMP-015.8345.1Process-related (starting material)
IMP-028.2344.1Degradation (Oxidation product)
IMP-0310.5312.1Process-related (intermediate)
DDP-22512.1329.1Active Pharmaceutical Ingredient

This is a hypothetical data table for illustrative purposes.

The development and validation of such hyphenated techniques are governed by regulatory guidelines and are essential for ensuring the purity and quality of the final drug substance.

Clinical Research on Ddp 225 Free Base Anhydrous: Early Phase Investigations

Phase I Clinical Trial Design and Objectives (e.g., tolerability and human PK/PD)

While specific data from a dedicated Phase I trial for DDP-225 is not extensively detailed in public records, the objectives of such a study would align with established first-in-human research protocols. The primary goals of a Phase I trial are to assess the safety and tolerability of a new compound in healthy volunteers.

Typically, these trials employ a single ascending dose (SAD) and multiple ascending dose (MAD) design. In the SAD portion, small groups of subjects receive a single dose of DDP-225, with the dosage escalated in subsequent groups after safety data from the previous cohort is reviewed. The MAD portion involves subjects receiving multiple doses over a set period to understand how the drug behaves in the body with repeated administration.

Key objectives would include:

Pharmacokinetics (PK): Characterizing how the body absorbs, distributes, metabolizes, and excretes the drug. This involves collecting serial blood and urine samples to measure drug concentrations over time and determine parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) lww.comdovepress.com.

Pharmacodynamics (PD): Assessing the biochemical and physiological effects of the drug on the body. This could involve measuring biomarkers related to the drug's mechanism of action to establish an exposure-response relationship nih.govresearchgate.net.

These foundational studies are essential for determining a viable dose range for subsequent Phase II trials.

Phase II Clinical Trial Design and Objectives (e.g., preliminary efficacy in patient populations)

Following the initial safety assessment, DDP-225 advanced to Phase II clinical trials to evaluate its preliminary efficacy and further establish its safety profile in specific patient populations. Dynogen Pharmaceuticals initiated a Phase II proof-of-concept trial for DDP-225 in patients with diarrhea-predominant irritable bowel syndrome (IBS-d) pappas-capital.comdrugbank.com.

The design for these studies was typically randomized, double-blind, and placebo-controlled to minimize bias pappas-capital.comclinconnect.io. In this design, patients are randomly assigned to receive either DDP-225 or an inactive placebo, and neither the patients nor the investigators know who is receiving the active drug. These trials were conducted at multiple centers to ensure a more diverse patient population pappas-capital.comclinconnect.io.

The primary objectives of these Phase II studies were:

To gather preliminary data on whether DDP-225 works in people with a specific condition (i.e., its effectiveness) clinicaltrials.gov.

To assess pharmacodynamic efficacy and symptom-based endpoints pappas-capital.com.

To continue monitoring the compound's safety and study short-term adverse events clinicaltrials.gov.

One such trial was an 8-week study involving female patients with IBS-d clinconnect.io. Another study was designed to assess the efficacy of DDP-225 in patients with chronic functional vomiting over a 12-week treatment period clinicaltrials.gov.

Clinical Endpoints and Biomarker Assessment for Irritable Bowel Syndrome with Diarrhea

In the Phase II trial for IBS-d, clinical endpoints focused on patient-reported outcomes and symptom-based assessments pappas-capital.com. Patients were often required to maintain daily diaries to track their symptoms, which is a common method for gathering primary data in IBS trials clinconnect.ioclinicaltrials.gov.

While the specific endpoints for the DDP-225 trial are not detailed, typical endpoints in IBS-d research include:

Change in stool frequency and consistency.

Reduction in abdominal pain and bloating scores.

Biomarkers are increasingly used in IBS research to improve diagnosis and differentiate it from other organic diseases like Inflammatory Bowel Disease (IBD) nih.gov. Although not explicitly stated as being used in the DDP-225 trials, relevant biomarkers for IBS-d that could be assessed include:

Anti-CdtB and Anti-vinculin Antibodies: Elevated levels of these antibodies, which can arise after acute gastroenteritis, have been identified as potential biomarkers for distinguishing D-IBS from IBD semanticscholar.organthem.com. One study found that anti-CdtB antibodies had a specificity of 91.6% and a sensitivity of 43.7% for differentiating IBS-D from IBD nih.govsemanticscholar.org.

Fecal Calprotectin: This is often used as a negative biomarker; a low level helps to rule out IBD, thereby increasing the probability of an IBS diagnosis nih.gov.

Gut Microbiome Signatures: Research is ongoing to identify specific microbial fingerprints in fecal samples that are associated with IBS-D symptoms mayo.educlinicaltrials.gov.

Clinical Endpoints and Biomarker Assessment for Neurological/Psychiatric Conditions

Based on available clinical trial information, DDP-225 has not been investigated for neurological or psychiatric conditions. The patient selection criteria for the known clinical trials of DDP-225 explicitly excluded individuals with serious underlying psychiatric or central nervous system disorders clinconnect.ioclinicaltrials.gov. This indicates that the early clinical development program for this compound was focused solely on gastrointestinal disorders.

Patient Population Selection Criteria and Ethical Considerations in Clinical Studies

The selection of an appropriate patient population is paramount for the integrity of clinical trial results. For the DDP-225 studies, specific inclusion and exclusion criteria were established to create a homogenous study group and ensure patient safety clinconnect.ioclinicaltrials.gov.

Interactive Table: Patient Selection Criteria for DDP-225 Clinical Trials

Criteria TypeIrritable Bowel Syndrome with Diarrhea (IBS-d) Trial clinconnect.ioChronic Functional Vomiting Trial clinicaltrials.gov
Key Inclusion Criteria Female patients, 18 to 65 years of age.Male or female patients, 18 to 65 years of age.
History of IBS-d for at least 6 months.History of functional vomiting for at least 12 weeks in the preceding 12 months.
Endoscopic/radiologic evaluation to rule out other diseases.History of cyclic vomiting with at least 3 episodes in the previous 12 months.
Completion of a patient diary for at least six days prior to the second screening.Able to provide voluntary, written informed consent.
Key Exclusion Criteria Serious underlying diseases, including psychiatric disorders.Serious underlying diseases (cardiovascular, psychiatric, central nervous system disorders).
Clinically significant abnormal examination or lab findings.Clinically significant abnormal examination or lab findings.
Inability to stop taking medications that could interfere with study assessments.Inability to stop taking medications that could interfere with study assessments.
Use of drugs or ethanol (B145695) that may interfere with compliance or outcome.Use of drugs or ethanol that may interfere with compliance or outcome.
Presence of a medical condition that could interfere with data interpretation.Significant use of nicotine (B1678760) or caffeine.

Ethical considerations are a cornerstone of clinical research. A fundamental requirement for all DDP-225 trials was obtaining voluntary, written informed consent from all participants, ensuring they had a full comprehension of the protocol clinconnect.ioclinicaltrials.gov. This process is crucial for protecting patient autonomy nih.gov. Furthermore, clinical trials are overseen by institutional review boards or ethics committees to ensure that the risks to participants are minimized and are reasonable in relation to the potential benefits researchgate.net. For female participants of childbearing potential, stringent birth control measures and negative pregnancy tests were required to prevent fetal exposure to the investigational drug clinconnect.ioclinicaltrials.gov.

Advanced Biostatistical and Data Analysis Methodologies in Clinical Trials

Biostatistics is integral to every phase of a clinical trial, from design to analysis and interpretation biostatistics.ioppd.com. While the specific statistical analysis plan for the DDP-225 trials is not publicly available, standard and advanced methodologies are typically employed in such studies.

The process begins in the design phase, where biostatisticians help determine the appropriate sample size to ensure the study is sufficiently powered to detect a statistically significant effect biostatistics.ioppd.com. They also guide the randomization process to prevent bias biostatistics.io.

During data analysis, a range of statistical methods are used:

Descriptive Statistics: To summarize baseline characteristics of the patient population using measures like mean, median, and standard deviation biostatistics.iodroracle.ai.

Inferential Statistics: To make inferences about the broader patient population from the sample data. This involves hypothesis testing using methods like t-tests, ANOVA for continuous data, and chi-square tests for categorical data to compare outcomes between the drug and placebo groups droracle.ai.

Regression Analysis: To estimate the relationships between variables, such as the effect of the drug on a particular symptom endpoint while adjusting for other factors biostatistics.iodroracle.ai.

Mixed Models for Repeated Measures (MMRM): Often used for longitudinal data where outcomes are measured at multiple time points (e.g., weekly symptom scores). This method can handle missing data, which is a common issue in clinical trials droracle.ai.

Advanced approaches like Bayesian statistics are also becoming more common, allowing for the incorporation of prior knowledge into the analysis, which can be particularly useful in early phase trials droracle.ainih.gov.

Challenges and Lessons Learned from Early Clinical Development Phases

The early phases of clinical development are fraught with challenges that can impede the progress of a promising compound. While specific obstacles encountered during the DDP-225 program are not documented, common challenges in this stage are well-recognized.

A recent survey of drug developers highlighted several key barriers:

Rising Costs: Clinical trials are expensive, and for 49% of respondents, rising costs were the top challenge ppd.com.

Patient Recruitment: Identifying and enrolling the right patients in a timely manner is a significant hurdle. This was the second-biggest challenge cited by developers and can be particularly difficult for conditions with specific diagnostic criteria or when competing with other trials for a limited patient pool ppd.com.

Complex Protocol Design: The increasing complexity of trials, driven by the need to capture more data and accommodate innovative therapies, adds another layer of difficulty ppd.com. Small companies with limited resources may be tempted to run smaller studies, but this carries the risk of being underpowered to detect a true treatment effect, especially if there is a high placebo response rate gr-cis.com.

Lessons learned from early development often emphasize the need for robust trial design, realistic recruitment strategies, and a deep understanding of the disease pathophysiology. The failure to demonstrate a significant effect over placebo, for various reasons including high placebo response rates or an insufficiently powered study, is a common reason for the discontinuation of development programs gr-cis.com.

Research Gaps and Future Directions in Ddp 225 Free Base Anhydrous Research

Elucidation of Unexplored Molecular Targets or Secondary Pathways

While the primary targets of DDP-225 are well-established, the full spectrum of its molecular interactions remains an area ripe for investigation. The pathophysiology of functional GI disorders is complex, involving a wide array of signaling pathways beyond noradrenaline and serotonin (B10506). Future research should aim to identify any secondary or off-target effects that might contribute to its therapeutic efficacy or potential side effects. A comprehensive understanding of its molecular footprint is essential for optimizing its clinical application and identifying new therapeutic indications.

Known Molecular Targets of DDP-225

Target Name Action Relevance to GI Disorders
Sodium-dependent noradrenaline transporter Reuptake Inhibition Modulation of gut motility and visceral sensitivity

This table outlines the primary, currently understood molecular targets of DDP-225 and their roles in gastrointestinal function.

Optimization of Synthetic Routes for Sustainable and Cost-Effective Production

The current availability of DDP-225 anhydrous is primarily through custom synthesis, which can be both costly and time-consuming, presenting a barrier to large-scale research and development. medkoo.com A significant research gap exists in developing optimized, sustainable, and cost-effective synthetic routes. Future efforts should focus on the principles of green chemistry to improve the manufacturing process. ijprajournal.comresearchgate.net This includes exploring solvent-free methods, utilizing microwave-assisted cyclizations, and employing recyclable catalysts to reduce the environmental impact and enhance production efficiency. ijprajournal.comresearchgate.net An optimized synthetic pathway is crucial for making this promising compound more accessible for extensive preclinical and clinical investigation.

Development of Novel Formulations for Enhanced Pharmacological Profiles

DDP-225 has been investigated as an oral compound. drugbank.comnih.gov To maximize its therapeutic potential, the development of novel formulations is a key future direction. Innovations in oral drug delivery systems could significantly enhance its pharmacological profile. nih.govpharmaceutical-journal.com Strategies such as controlled-release formulations could maintain therapeutic concentrations over a longer period, potentially improving patient adherence. Furthermore, targeted delivery systems, designed to release the compound in specific regions of the GI tract, could increase local efficacy while minimizing systemic exposure. nih.gov The exploration of advanced formulation technologies like solid lipid nanoparticles or microemulsions may also improve the oral bioavailability of DDP-225. mdpi.com

Investigation of Long-Term Safety and Efficacy in Chronic Disease Models

Clinical studies on DDP-225 have been conducted over periods of 8 to 12 weeks. clinconnect.io However, the conditions it is intended to treat, such as IBS, are chronic in nature. gu.se A critical research gap is the lack of data on the long-term safety and efficacy of DDP-225. Future research must include extended studies in relevant chronic disease models to evaluate its performance over prolonged periods. nih.gov These investigations are essential to ensure that the therapeutic benefits are sustained and to identify any potential long-term adverse effects. biospace.compharmacytimes.com

Exploration of Combination Therapies and Potential Synergistic Effects

The multifaceted nature of disorders like IBS suggests that a multi-pronged therapeutic approach may be more effective. gu.se Future research should explore the potential of DDP-225 in combination therapies. Combining DDP-225 with agents that have complementary mechanisms of action—such as probiotics, anti-inflammatory drugs, or other neuromodulators—could lead to synergistic effects and improved clinical outcomes. nih.gov For instance, pairing DDP-225 with a 5-HT4 receptor agonist like mosapride (B1662829) could offer broader symptom relief in certain patient populations. nih.gov Investigating these combinations is a promising avenue for enhancing the therapeutic utility of DDP-225. droracle.aidroracle.ai

Potential Combination Therapy Strategies for DDP-225 in IBS-d

Drug Class Rationale for Combination Potential Synergistic Effect
Probiotics Modulates gut microbiota and inflammation Enhanced gut barrier function and reduced visceral hypersensitivity
Antispasmodics (e.g., dicyclomine) Directly targets smooth muscle cramping Comprehensive control of both pain and motility
Low-Dose Antidepressants (SSRIs) Modulates brain-gut axis and central pain processing Improved management of stress-related symptoms and mood comorbidities

This table presents hypothetical combination therapies involving DDP-225, outlining the scientific rationale and potential benefits for patients with IBS-d.

Advanced Computational Modeling and Rational Drug Design Approaches

Leveraging advanced computational tools can accelerate the next phase of DDP-225 research. exlibrisgroup.comnih.gov Molecular docking and simulation studies can provide deeper insights into the binding interactions of DDP-225 with its dual targets, guiding the design of new analogs with improved potency and selectivity. physchemres.orgresearchgate.netspringernature.com Virtual screening of compound libraries can identify novel molecules with similar dual-action profiles, while quantitative structure-activity relationship (QSAR) modeling can help predict the biological activity of new derivatives. nih.gov These in silico methods are invaluable for a rational drug design approach, enabling the optimization of DDP-225's therapeutic properties. exlibrisgroup.comnih.gov

Translational Research Strategies for Further Clinical Advancement and Application

To bridge the gap between preclinical findings and successful clinical application, a robust translational research strategy is essential. proventainternational.comnih.govnih.gov A key component of this strategy would be the identification and validation of biomarkers to predict patient response to DDP-225. dndi.org This could involve genetic screening for variants in the noradrenaline and serotonin pathways. Furthermore, developing more sophisticated preclinical models that better mimic the complexity of human chronic GI diseases will be crucial for improving the predictive accuracy of efficacy and safety studies. nih.gov A well-defined translational plan, including clear go/no-go decision points based on preclinical and early clinical data, will be vital for the continued advancement of DDP-225. wisc.edu

Q & A

Basic Research Questions

Q. How should experimental designs be structured to characterize the physicochemical properties of DDP-225 free base anhydrous?

  • Methodological Answer : Begin by defining measurable variables (e.g., solubility, thermal stability, crystallinity) and selecting validated analytical techniques (e.g., HPLC, DSC, XRD). Include control samples (e.g., hydrated forms or salt derivatives) to isolate anhydrous-specific properties. Replicate experiments under controlled conditions (humidity, temperature) to ensure reproducibility. Use factorial designs to assess interactions between variables (e.g., temperature vs. degradation rate) . Document protocols rigorously to align with FAIR principles for data reusability .

Q. What methodologies ensure accurate purity assessment of this compound?

  • Methodological Answer : Employ a combination of quantitative NMR (qNMR), mass spectrometry, and titration to cross-validate purity. Calculate the anhydrous free-base purity using the formula:
    Purity Factor=Assay% (anhydrous)×[10.01×(Theoretical % counterion×Observed counterion ratio)]\text{Purity Factor} = \text{Assay\% (anhydrous)} \times \left[1 - 0.01 \times (\text{Theoretical \% counterion} \times \text{Observed counterion ratio})\right]

For example, if residual chloride is detected, adjust calculations to account for salt correction factors . Validate results against a certified reference material (CRM) if available.

Q. How can researchers validate analytical methods for this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Use spike-and-recovery experiments in biological or synthetic matrices to assess method robustness. Perform inter-laboratory comparisons to identify systematic errors. Include forced degradation studies (e.g., heat, light, pH stress) to validate stability-indicating assays .

Q. What are best practices for managing data generated during DDP-225 research?

  • Methodological Answer : Implement a Data Management Plan (DMP) that specifies storage formats (e.g., .csv for raw HPLC data), metadata standards (e.g., ISO 8601 for timestamps), and access protocols. Use version-controlled repositories (e.g., Zenodo, institutional databases) to ensure traceability. Adhere to FAIR principles by embedding descriptive keywords and experimental conditions in metadata .

Advanced Research Questions

Q. How can contradictions in physicochemical data (e.g., conflicting solubility values) be resolved?

  • Methodological Answer : Conduct root-cause analysis using Ishikawa diagrams to identify variables (e.g., solvent lot variability, instrumental drift). Replicate experiments with blinded samples to eliminate observer bias. Apply statistical tests (e.g., Grubbs’ test for outliers, ANOVA for batch effects) to quantify discrepancies. Cross-reference results with computational models (e.g., COSMO-RS for solubility prediction) .

Q. What computational strategies predict the stability of this compound under varying environmental conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model hygroscopicity and decomposition pathways. Parameterize force fields with experimental data (e.g., FTIR spectra for hydrogen bonding patterns). Validate predictions via accelerated stability studies (40°C/75% RH for 6 months) and correlate with Arrhenius-based degradation kinetics .

Q. How can Design of Experiments (DoE) optimize synthesis parameters for this compound?

  • Methodological Answer : Apply a central composite design to explore factors like reaction temperature, solvent polarity, and drying time. Use response surface methodology to identify optimal conditions for yield and purity. Validate the model with confirmatory runs and perform sensitivity analysis to prioritize critical parameters .

Q. What cross-validation techniques are recommended for bioactivity data involving DDP-225?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism-specific effects. Apply machine learning (e.g., random forests) to identify confounding variables in high-throughput screens. Perform meta-analysis of independent studies to assess reproducibility, adjusting for batch effects via mixed-effects models .

Data Presentation Examples

Parameter Method Result Reference Standard
Purity (anhydrous)qNMR98.5% ± 0.3%USP <761>
Thermal DecompositionDSCOnset: 215°C ± 2°CCRM ERM-EF001

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.